Cas no 290832-49-4 (Piperazine,1-methyl-2-(phenylmethyl)-, (2S)-)

Piperazine,1-methyl-2-(phenylmethyl)-, (2S)- structure
290832-49-4 structure
Product Name:Piperazine,1-methyl-2-(phenylmethyl)-, (2S)-
CAS No:290832-49-4
MF:C12H18N2
MW:190.284722805023
CID:249054
PubChem ID:45115771
Update Time:2025-04-19

Piperazine,1-methyl-2-(phenylmethyl)-, (2S)- Chemical and Physical Properties

Names and Identifiers

    • Piperazine,1-methyl-2-(phenylmethyl)-, (2S)-
    • (2S)-2-BENZYL-1-METHYLPIPERAZINE
    • 2-benzyl-1-methylpiperazine
    • Piperazine, 1-methyl-2-(phenylmethyl)-, (2S)- (9CI)
    • SCHEMBL6926417
    • Piperazine,1-methyl-2-(phenylmethyl)-,(2S)-(9ci)
    • (S)-2-Benzyl-1-methylpiperazine
    • 290832-49-4
    • Piperazine, 1-methyl-2-(phenylmethyl)-, (2S)-(9CI)
    • BYCJMYBUFIKCPP-LBPRGKRZSA-N
    • (2S)-1-Methyl-2-(phenylmethyl)piperazine
    • Inchi: 1S/C12H18N2/c1-14-8-7-13-10-12(14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m0/s1
    • InChI Key: BYCJMYBUFIKCPP-LBPRGKRZSA-N
    • SMILES: N1(C)CCNC[C@@H]1CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 190.146998583g/mol
  • Monoisotopic Mass: 190.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 15.3Ų
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